Alpelisib

Catalog No.
S548345
CAS No.
1217486-61-7
M.F
C19H22F3N5O2S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpelisib

CAS Number

1217486-61-7

Product Name

Alpelisib

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C19H22F3N5O2S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N

SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BYL719; BYL-719; BYL 719; Alpelisib

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Description

The exact mass of the compound Alpelisib is 441.14463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Approved Use in Breast Cancer:

The most established scientific research application of Alpelisib is in the treatment of hormone receptor-positive, HER2-negative, advanced or metastatic breast cancer with PIK3CA gene mutations. This specific context was the basis for Alpelisib's approval by the US Food and Drug Administration (FDA) in 2019. Clinical trials demonstrated that Alpelisib, when combined with the endocrine therapy fulvestrant, improved progression-free survival in patients with this type of breast cancer.

Research into Expanding Alpelisib's Applications:

Due to PI3K mutations being prevalent across various cancers, researchers are actively investigating Alpelisib's efficacy in other tumor types. Studies are ongoing to explore its use in cancers such as colorectal cancer, endometrial cancer, and lung cancer. These studies aim to determine if Alpelisib can provide similar benefits seen in breast cancer for patients with these different cancers.

Challenges and Considerations:

Research on Alpelisib also involves understanding the drug's pharmacokinetics, which is the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Developing accurate methods to quantify Alpelisib in patients is crucial for interpreting preclinical and clinical data and ensuring reliable evaluation of its effectiveness []. Additionally, ongoing research explores potential side effects associated with Alpelisib treatment and how to manage them for optimal patient care.

Alpelisib is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, specifically targeting the p110α isoform. Its chemical name is (2S)-N1-{4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl}pyrrolidine-1,2-dicarboxamide, with a molecular formula of C19H22F3N5O2S and a molecular weight of 441.47 g/mol . Alpelisib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, particularly in patients with PIK3CA mutations who have progressed on prior endocrine therapy .

Alpelisib acts as a PI3K inhibitor, specifically targeting the p110α isoform. The PI3K pathway plays a critical role in cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes p110α, can lead to uncontrolled cell growth and cancer development [].

By binding to the p110α catalytic domain, alpelisib inhibits its activity and disrupts the PI3K signaling pathway. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells with PIK3CA mutations [].

Alpelisib is a prescription medication with potential side effects. Common side effects reported in clinical trials include diarrhea, fatigue, nausea, rash, and hyperglycemia (high blood sugar) [].

Alpelisib can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting treatment [].

Alpelisib undergoes various metabolic reactions, primarily hydrolysis and oxidative metabolism. The main metabolic pathway involves the substitution of an amine group with a hydroxyl group to form the metabolite known as BZG791 (M4) . It is also metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its oxidative metabolism . The pharmacokinetics of alpelisib indicate that it has a high volume of distribution (approximately 114 L) and is about 89% protein-bound in plasma .

As a PI3K inhibitor, alpelisib disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This pathway is often hyperactivated due to mutations in the PIK3CA gene, which occur in approximately 40% of hormone receptor-positive breast cancers . In clinical studies, alpelisib has demonstrated significant anti-tumor activity when used in combination with fulvestrant, leading to improved progression-free survival rates compared to fulvestrant alone .

The synthesis of alpelisib involves several steps using well-defined starting materials. The process is characterized as convergent and includes specific reaction conditions and catalysts. A detailed understanding of the synthesis process has been established to ensure control over potential mutagenic impurities . The synthesis typically includes the formation of intermediates that are carefully monitored through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Alpelisib is primarily indicated for the treatment of advanced or metastatic breast cancer with PIK3CA mutations. It is used in combination with fulvestrant for patients who have previously received endocrine therapy and have shown disease progression . Beyond oncology, there are ongoing studies exploring its potential applications in other malignancies associated with PI3K pathway dysregulation.

Alpelisib interacts with various metabolic enzymes and transporters. It has been shown to weakly inhibit certain cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19) and may induce CYP3A4/5 activity over time . Additionally, it interacts with transport proteins such as P-glycoprotein and breast cancer resistance protein, affecting its absorption and distribution within the body .

Several compounds share similarities with alpelisib in terms of their mechanism of action or therapeutic applications. These include:

Compound NameMechanism of ActionUnique Features
IdelalisibPI3K delta inhibitorPrimarily used for hematological malignancies
CopanlisibPI3K alpha/delta inhibitorAdministered intravenously; approved for lymphoma
DuvelisibDual PI3K delta/gamma inhibitorOral administration; used in chronic lymphocytic leukemia
EverolimusmTOR inhibitorTargets downstream signaling; used for various cancers

Alpelisib's selectivity for the p110α isoform distinguishes it from other PI3K inhibitors that may target multiple isoforms or different pathways entirely. This specificity contributes to its unique profile in treating hormone receptor-positive breast cancer with PIK3CA mutations .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

441.14463062 g/mol

Monoisotopic Mass

441.14463062 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08W5N2C97Q

Drug Indication

Alpelisib is indicated in combination with fulvestrant to treat postmenopausal women, and men, with advanced or metastatic breast cancer. This cancer must be hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, and PIK3CA­ mutated. The cancer must be detected by an FDA-approved test following progression on or after an endocrine-based regimen. Alpelisib is also used to treat adult and pediatric patients two years of age and older with severe manifestations of PIK3CA-Related Overgrowth Spectrum (PROS) who require systemic therapy. This indication is approved under accelerated approval based on response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s).
Piqray is indicated in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with a PIK3CA mutation after disease progression following endocrine therapy as monotherapy (see section 5. 1).
Treatment of PIK3CA related overgrowth spectrum
Treatment of Fallopian tube carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of ovarian carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of peritoneal carcinoma (excluding blastomas and sarcomas)
Treatment of breast cance

Livertox Summary

Alpelisib is an oral selective inhibitor of the phosphoinositol-3-kinase (PIK3) which is mutated in several forms of solid tumors and is approved for use in specific forms of advanced or metastatic breast cancer. Serum aminotransferase elevations are common during alpelisib therapy but clinically apparent liver injury with jaundice has not been reported with its use and must be rare, if it occurs at all.

Drug Classes

Antineoplastic Agents, Kinase Inhibitors

Mechanism of Action

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα.

Absorption Distribution and Excretion

Alpelisib reached a peak concentration in plasma of 1320±912ng/mL after 2 hours. Alpelisib has an AUClast of 11,100±3760h ng/mL and an AUCINF of 11,100±3770h ng/mL. A large, high fat meal increases the AUC by 73% and Cmax by 84% while a small, low fat meal increases the AUC by 77% and Cmax by 145%.
36% of an oral dose is eliminated as unchanged drug in the feces and 32% as the primary metabolite BZG791 in the feces. About 2% of an oral dose is eliminated in the urine as unchanged drug and 7.1% as the primary metabolite BZG791. In total 81% of an oral dose is eliminated in the feces and 14% is eliminated in the urine.
The apparent volume of distribution at steady state is 114L.
The mean apparent oral clearance was 39.0L/h. The predicted clearance is 9.2L/hr under fed conditions.

Metabolism Metabolites

Alpelisib is metabolized by hydrolysis reactions to form the primary metabolite. It is also metabolized by CYP3A4. The full metabolism of Alpelisib has yet to be determined but a series of reactions have been proposed. The main metabolic reaction is the substitution of an amine group on alpelisib for a hydroxyl group to form a metabolite known as M4 or BZG791. Alpelisib can also be glucuronidated to form the M1 and M12 metabolites.

Wikipedia

Alpelisib
Theasinensin_B

Biological Half Life

The mean half life of alprelisib is 8 to 9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Azab F, Vali S, Abraham J, Potter N, Muz B, de la Puente P, Fiala M, Paasch J, Sultana Z, Tyagi A, Abbasi T, Vij R, Azab AK. PI3KCA plays a major role in multiple myeloma and its inhibition with BYL719 decreases proliferation, synergizes with other therapies and overcomes stroma-induced resistance. Br J Haematol. 2014 Jan 9. doi: 10.1111/bjh.12734. [Epub ahead of print] PubMed PMID: 24405121.
2: Brady SW, Zhang J, Seok D, Wang H, Yu D. Enhanced PI3K p110α Signaling Confers Acquired Lapatinib Resistance That Can Be Effectively Reversed by a p110α-Selective PI3K Inhibitor. Mol Cancer Ther. 2014 Jan;13(1):60-70. doi: 10.1158/1535-7163.MCT-13-0518. Epub 2013 Nov 18. PubMed PMID: 24249715; PubMed Central PMCID: PMC3902650.
3: Garrett JT, Sutton CR, Kurupi R, Bialucha CU, Ettenberg SA, Collins SD, Sheng Q, Wallweber J, Defazio-Eli L, Arteaga CL. Combination of antibody that inhibits ligand-independent HER3 dimerization and a p110α inhibitor potently blocks PI3K signaling and growth of HER2+ breast cancers. Cancer Res. 2013 Oct 1;73(19):6013-23. doi: 10.1158/0008-5472.CAN-13-1191. Epub 2013 Aug 5. PubMed PMID: 23918797; PubMed Central PMCID: PMC3790862.
4: Elkabets M, Vora S, Juric D, Morse N, Mino-Kenudson M, Muranen T, Tao J, Campos AB, Rodon J, Ibrahim YH, Serra V, Rodrik-Outmezguine V, Hazra S, Singh S, Kim P, Quadt C, Liu M, Huang A, Rosen N, Engelman JA, Scaltriti M, Baselga J. mTORC1 inhibition is required for sensitivity to PI3K p110α inhibitors in PIK3CA-mutant breast cancer. Sci Transl Med. 2013 Jul 31;5(196):196ra99. doi: 10.1126/scitranslmed.3005747. PubMed PMID: 23903756.
5: Furet P, Guagnano V, Fairhurst RA, Imbach-Weese P, Bruce I, Knapp M, Fritsch C, Blasco F, Blanz J, Aichholz R, Hamon J, Fabbro D, Caravatti G. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013 Jul 1;23(13):3741-8. doi: 10.1016/j.bmcl.2013.05.007. Epub 2013 May 14. Erratum in: Bioorg Med Chem Lett. 2013 Aug 15;23(16):4723. PubMed PMID: 23726034.
6: Young CD, Pfefferle AD, Owens P, Kuba MG, Rexer BN, Balko JM, Sánchez V, Cheng H, Perou CM, Zhao JJ, Cook RS, Arteaga CL. Conditional loss of ErbB3 delays mammary gland hyperplasia induced by mutant PIK3CA without affecting mammary tumor latency, gene expression, or signaling. Cancer Res. 2013 Jul 1;73(13):4075-85. doi: 10.1158/0008-5472.CAN-12-4579. Epub 2013 Apr 30. PubMed PMID: 23633485; PubMed Central PMCID: PMC3702683.

Explore Compound Types